REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[C:5]([CH3:16])([CH3:15])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)=[O:7]>CO>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2([O:2][CH3:1])[C:5]([CH3:16])([CH3:15])[O:7]2)=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
208.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=CC=C(C=C1)Cl)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The methanol is then removed by distillation
|
Type
|
ADDITION
|
Details
|
The residue is poured into ice water
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ether solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The resulting oil is purified by vacuum distillation
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(OC1(C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |